1-Chloro-8-(methylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-(methylamino)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound, with the molecular formula C16H10ClNO2, is characterized by the presence of a chlorine atom and a methylamino group attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-8-(methylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 1-methylaminoanthraquinone followed by a substitution reaction with chlorine. The reaction typically involves the addition of bromine to a mixture of 1-methylaminoanthraquinone and pyridine, followed by heating and subsequent chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-8-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced anthraquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-Chloro-8-(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-8-(methylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-methylaminoanthraquinone
- 1-Methylamino-4-bromoanthraquinone
- 4-Bromo-1-(methylamine)anthraquinone
Uniqueness
1-Chloro-8-(methylamino)anthracene-9,10-dione is unique due to the presence of both a chlorine atom and a methylamino group, which can significantly influence its chemical reactivity and biological activity. Compared to its brominated counterparts, the chlorine atom may confer different electronic and steric effects, leading to distinct properties and applications .
Properties
CAS No. |
18084-41-8 |
---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
1-chloro-8-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-11-7-3-5-9-13(11)15(19)12-8(14(9)18)4-2-6-10(12)16/h2-7,17H,1H3 |
InChI Key |
VUKHSMKFUKTOMC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.